2-Eicosapentaenoyl-glycerol
Description
Properties
Molecular Formula |
C23H36O4 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C23H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h3-4,6-7,9-10,12-13,15-16,22,24-25H,2,5,8,11,14,17-21H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15- |
InChI Key |
IXSYVBCFIGEECR-JLNKQSITSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CO)CO |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO |
physical_description |
Solid |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 2 Eicosapentaenoyl Glycerol
The formation of 2-EPG is intricately linked to the availability of its precursor, eicosapentaenoic acid (EPA), and the activity of specific enzymes involved in lipid metabolism.
Enzymatic Pathways of 2-Eicosapentaenoyl-glycerol Formation
The synthesis of 2-EPG is a multi-step process that begins with the mobilization of EPA from cellular lipid stores.
The journey to 2-EPG formation commences with the hydrolysis of precursor lipids, primarily membrane phospholipids (B1166683), to release eicosapentaenoic acid (EPA). This process is catalyzed by phospholipase enzymes, such as phospholipase A2 (PLA2), which cleave fatty acids from the glycerol (B35011) backbone of phospholipids. nih.govportlandpress.com The availability of EPA within the cell is a critical determinant for the subsequent synthesis of 2-EPG. Dietary intake of omega-3 fatty acids can influence the cellular concentration of EPA, thereby modulating the potential for 2-EPG production. mdpi.comresearchgate.net Studies have shown that supplementation with EPA can lead to its incorporation into cellular lipid pools, making it accessible for mobilization and conversion into various bioactive metabolites, including 2-EPG. plos.org
Following the mobilization of EPA, the synthesis of 2-EPG proceeds through pathways analogous to those of 2-AG. Diacylglycerol lipases (DAGL), specifically DAGLα and DAGLβ, are key enzymes in this process. nih.gov These enzymes hydrolyze diacylglycerols (DAGs) containing EPA at the sn-2 position to generate 2-EPG. This pathway is considered a major route for the on-demand synthesis of 2-acyl-glycerols in response to cellular stimuli. While diacylglycerol lipases are primarily involved in the synthesis, monoacylglycerol lipases (MAGL) play a crucial role in the degradation of 2-acyl-glycerols, including 2-EPG, by hydrolyzing them into glycerol and the constituent fatty acid. nih.gov
While the hydrolysis of existing lipid stores is a primary route for 2-EPG formation, de novo synthesis and remodeling pathways also contribute to its production. De novo synthesis involves the sequential acylation of a glycerol backbone, a process that can be influenced by the availability of EPA-CoA. Furthermore, remodeling pathways, which involve the exchange of fatty acids on existing lipids, can also lead to the formation of EPA-containing diacylglycerols, the direct precursors for 2-EPG synthesis by DAGL.
Catabolism and Inactivation Mechanisms of 2-Eicosapentaenoyl-glycerol
The biological activity of 2-EPG is tightly regulated by its rapid degradation through several enzymatic pathways.
The primary mechanism for the inactivation of 2-EPG is hydrolytic degradation by specific esterases. Monoacylglycerol lipase (B570770) (MAGL) is the principal enzyme responsible for hydrolyzing 2-EPG into glycerol and free eicosapentaenoic acid, effectively terminating its signaling activity. nih.gov This process is analogous to the degradation of 2-AG by MAGL. nih.gov The resulting EPA can then be re-esterified into cellular lipids or undergo further metabolism.
In addition to hydrolysis, 2-EPG can be metabolized through oxidative pathways involving several key enzyme families.
Cyclooxygenases (COX): Cyclooxygenase-2 (COX-2) can oxygenate 2-EPG, leading to the formation of prostaglandin-like molecules. nih.govacs.org This metabolic route is significant as it not only inactivates 2-EPG but also generates a new class of lipid mediators with their own potential biological activities. nih.gov
Lipoxygenases (LOX): Lipoxygenases, such as 5-LOX and 15-LOX, are another family of enzymes capable of metabolizing 2-EPG. mdpi.comnih.govwikipedia.org This interaction can lead to the production of various hydroxylated derivatives of 2-EPG. The specific products formed depend on the particular LOX isoform involved.
Cytochrome P450 Enzymes (CYP): Cytochrome P450 epoxygenases can also metabolize 2-EPG. medchemexpress.comglpbio.comnih.gov These enzymes typically add an epoxide group to one of the double bonds of the eicosapentaenoic acid moiety. nih.govresearchgate.net The resulting epoxide metabolites may possess distinct biological properties from the parent compound.
Formation of Oxygenated Eicosanoid-like Derivatives
The metabolism of 2-Eicosapentaenoyl-glycerol (2-EG) extends beyond its role as a signaling molecule to its function as a substrate for several major oxidative enzymes, leading to the formation of a variety of eicosanoid-like derivatives. This metabolic processing is analogous to the pathways that metabolize the more extensively studied arachidonic acid (AA)-derived endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG). The primary enzyme families involved in this biotransformation are the cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) monooxygenases. nih.govmdpi.com
Cyclooxygenase (COX) Pathway: The COX-2 isoform, in particular, has been shown to oxygenate endocannabinoid substrates. researchgate.net COX-2 metabolizes 2-AG into prostaglandin (B15479496) glycerol esters (PG-G). gerli.comnih.gov Given that eicosapentaenoic acid (EPA) is also a substrate for COX enzymes, leading to the production of the 3-series prostaglandins (B1171923) (e.g., PGE3), it is understood that 2-EG can be similarly converted to PG-G3 derivatives. gerli.comresearchgate.net The formation of these oxygenated endocannabinoid metabolites represents a significant interaction between the endocannabinoid and prostanoid signaling pathways. Research indicates that the oxygenation of 2-AG by PGHS-2 is highly sensitive to the cellular peroxide tone, even more so than the oxygenation of arachidonic acid, suggesting that the cellular redox state may be a critical factor in regulating the metabolic fate of endocannabinoids like 2-EG. nih.gov
Lipoxygenase (LOX) Pathway: LOX enzymes catalyze the insertion of molecular oxygen into polyunsaturated fatty acids. nih.gov EPA is a known substrate for 5-lipoxygenase (5-LOX), which leads to the formation of 5-hydroperoxyeicosapentaenoic acid (5-HpEPE), a precursor to the 5-series leukotrienes such as Leukotriene B5 (LTB5). medchemexpress.comwikipedia.org Human 15-LOX can also oxygenate 2-AG. nih.gov This indicates that 2-EG is also a likely substrate for LOX enzymes, yielding hydroxylated derivatives (e.g., hydroxy-eicosapentaenoyl-glycerols) that may possess unique biological activities.
Cytochrome P450 (CYP) Pathway: The CYP epoxygenase pathway is another major route for the metabolism of polyunsaturated fatty acids and their endocannabinoid derivatives. pnas.orgnih.gov CYPs convert EPA into various epoxyeicosatetraenoic acids (EEQs or EpETEs). medchemexpress.comglpbio.comnih.gov Furthermore, a direct crosstalk between the endocannabinoid and CYP pathways has been established, with studies demonstrating the formation of ω-3 endocannabinoid epoxides. pnas.org These metabolites are produced through the direct epoxygenation of EPA- and DHA-derived endocannabinoids by CYP enzymes, such as CYP2J2. pnas.org Therefore, 2-EG can be metabolized by CYP epoxygenases to form epoxyeicosatetraenoyl-glycerols, adding another layer of complexity to its biological effects.
Table 1: Enzymatic Oxidation of 2-Eicosapentaenoyl-glycerol (2-EG) and its Precursor EPA
| Enzyme Pathway | Substrate | Key Products | Significance |
|---|---|---|---|
| Cyclooxygenase (COX-2) | 2-EG / EPA | Prostaglandin G3/H3 Glycerol Esters, Prostaglandin E3 (PGE3) | Links endocannabinoid and prostanoid signaling; products may have distinct biological activities. gerli.comresearchgate.net |
| Lipoxygenase (LOX) | 2-EG / EPA | Hydroxy-eicosapentaenoyl-glycerols, Leukotriene B5 (LTB5) | Generates hydroxylated endocannabinoid derivatives and anti-inflammatory leukotrienes. nih.govmedchemexpress.com |
| Cytochrome P450 (CYP) | 2-EG / EPA | Epoxyeicosatetraenoyl-glycerols (EpETE-Gs), Epoxyeicosatetraenoic Acids (EEQs) | Produces endocannabinoid epoxides with potential roles in neuroinflammation and vascular function. pnas.orgnih.gov |
Regulation of 2-Eicosapentaenoyl-glycerol Homeostasis
The cellular levels of 2-EG are tightly controlled through a balance of its synthesis, degradation, and interaction with other metabolic networks. This regulation ensures that its signaling functions are appropriately managed in response to physiological and environmental cues, such as diet.
Transcriptional and Post-Translational Control of Synthesizing and Degrading Enzymes
The homeostasis of 2-monoacylglycerols, including 2-EG and 2-AG, is primarily maintained by the activity of their synthesizing and degrading enzymes. The main synthetic enzyme is diacylglycerol lipase (DAGL), which hydrolyzes diacylglycerol to produce 2-acylglycerol. royalsocietypublishing.org The primary degrading enzyme is monoacylglycerol lipase (MAGL), which breaks down 2-acylglycerols into a free fatty acid (in this case, EPA) and glycerol. jscimedcentral.com
Post-Translational Control: Beyond gene expression, the activity of DAGL and MAGL can be regulated by post-translational modifications. Palmitoylation, a reversible lipid modification, is known to regulate other lipases and could modulate the membrane association and activity of DAGL and MAGL. royalsocietypublishing.orgnih.gov The function of these enzymes might also be altered by changes in their phosphorylation status or through proteolytic degradation under specific cellular conditions, such as neuroinflammation. jscimedcentral.comuniversiteitleiden.nl This multi-layered control system allows for rapid and precise adjustments to 2-EG levels in response to cellular needs.
Dietary Polyunsaturated Fatty Acid Modulation of 2-Eicosapentaenoyl-glycerol Levels
The concentration of 2-EG in tissues is profoundly influenced by the dietary intake of polyunsaturated fatty acids (PUFAs). ocl-journal.org Cell membranes are the primary reservoir of PUFAs, which are esterified into the sn-2 position of phospholipids. nih.gov The endocannabinoid synthesis machinery utilizes these membrane phospholipids as precursors.
A diet rich in omega-6 PUFAs, particularly arachidonic acid (AA), leads to higher concentrations of AA in cell membranes. Consequently, this results in higher production of the AA-derived endocannabinoids, anandamide (B1667382) (AEA) and 2-AG. ocl-journal.org Conversely, increasing the dietary intake of omega-3 PUFAs, such as EPA and docosahexaenoic acid (DHA), alters the fatty acid composition of membrane phospholipids. ocl-journal.orgvu.edu.au EPA and DHA displace AA from these phospholipids, thereby reducing the substrate pool available for the synthesis of AEA and 2-AG. vu.edu.au This competition directly leads to a reciprocal increase in the tissue levels of EPA- and DHA-derived endocannabinoids, including 2-EG and 2-docosahexaenoylglycerol (2-DHG). ocl-journal.orgnih.gov Numerous studies in both animals and humans have confirmed that EPA and DHA supplementation effectively reduces tissue levels of 2-AG while simultaneously increasing 2-EG. ocl-journal.org This dietary modulation is a key mechanism for shifting the balance of the endocannabinoid system.
Table 2: Effect of Dietary PUFA on Endocannabinoid Levels
| Dietary Emphasis | Membrane PUFA Composition | Resulting Endocannabinoid Profile | Reference |
|---|---|---|---|
| Omega-6 PUFAs (e.g., Arachidonic Acid) | High levels of Arachidonic Acid (AA) | Increased levels of 2-Arachidonoylglycerol (2-AG) and Anandamide (AEA) | ocl-journal.org |
| Omega-3 PUFAs (e.g., Eicosapentaenoic Acid) | High levels of Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA) | Decreased levels of 2-AG and AEA; Increased levels of 2-Eicosapentaenoyl-glycerol (2-EG) and 2-Docosahexaenoylglycerol (2-DHG) | ocl-journal.orgnih.gov |
Interplay with Other Lipid Metabolic Networks
The metabolism of 2-EG is not an isolated pathway but is deeply integrated with other major lipid metabolic networks. This crosstalk is fundamental to cellular energy homeostasis and signaling.
The most significant interaction is the competitive relationship with the arachidonic acid cascade. As detailed previously, the dietary intake of EPA directly influences the availability of AA for the synthesis of both endocannabinoids (2-AG, AEA) and pro-inflammatory eicosanoids (e.g., 2-series prostaglandins and 4-series leukotrienes). ocl-journal.orgnih.gov By reducing the substrate pool of AA, increased 2-EG production is part of a broader shift that favors the synthesis of less inflammatory or actively anti-inflammatory lipid mediators derived from EPA.
Furthermore, the endocannabinoid pathway is linked to the broader network of triacylglycerol (TAG) metabolism. The availability of PUFAs for endocannabinoid synthesis is controlled by their incorporation into and release from TAGs stored in lipid droplets. nih.gov The enzymes responsible for lipolysis, such as adipose triglyceride lipase (ATGL), regulate the release of fatty acids, which can then be re-incorporated into membrane phospholipids and become available for phospholipases that initiate endocannabinoid production. nih.gov This indicates that lipid storage and mobilization pathways act as upstream regulators of the substrate pool for 2-EG synthesis. ijbs.com The interplay is bidirectional, as endocannabinoids themselves can influence lipid metabolism. For example, endocannabinoid signaling is known to affect adipogenesis and lipid storage. nih.gov This creates a complex regulatory loop where general lipid metabolism influences endocannabinoid levels, and endocannabinoid signaling, in turn, modulates cellular lipid handling. frontiersin.org
Molecular Mechanisms and Cellular Functions of 2 Eicosapentaenoyl Glycerol
Receptor-Mediated Signaling by 2-Eicosapentaenoyl-glycerol
The cellular effects of 2-EPA-G are initiated primarily through its interaction with several types of membrane-bound and nuclear receptors.
Cannabinoid Receptor (CB1, CB2) Interactions
Like other endocannabinoids, 2-EPA-G is recognized by the classical cannabinoid receptors, CB1 and CB2. The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is found mainly in immune cells and peripheral tissues. nih.govnih.gov The interaction of 2-EPA-G with these G protein-coupled receptors (GPCRs) initiates intracellular signaling cascades.
Research into the structure-activity relationship of various 2-acyl-glycerols has shown that those with fatty acid chains of 20-22 carbons exhibit the strongest CB2 agonist activity. nih.gov While 2-AG is considered a full agonist at both CB1 and CB2 receptors, the activity of 2-EPA-G has been noted to be comparatively lower. nih.govmdpi.commdpi.com The presence of a double bond at the Δ⁵ position of the acyl chain appears to be a crucial determinant for the molecule's ability to fold correctly and bind effectively to the receptor. nih.gov Upon binding, these ligands typically induce a conformational change in the receptor, leading to the activation of associated Gi/Go proteins. nih.gov
| Compound | Receptor Target(s) | Observed Activity |
|---|---|---|
| 2-Arachidonoylglycerol (B1664049) (2-AG) | CB1, CB2 | Full agonist; considered a primary endogenous ligand. nih.gov |
| 2-Eicosapentaenoyl-glycerol (2-EPA-G) | CB1, CB2 | Lower agonist activity compared to 2-AG. nih.gov |
| 2-Linoleoyl-glycerol (2-LG) | CB1, CB2 | Does not bind directly but potentiates the activity of 2-AG (entourage effect). exlibrisgroup.comrealmofcaring.org |
Orphan G Protein-Coupled Receptor (GPR55, GPR119) Engagement
Beyond the classical cannabinoid receptors, 2-EPA-G and related lipids interact with orphan GPCRs, including GPR55 and GPR119.
GPR55: This receptor is activated by various lipid molecules, including lysophosphatidylinositol (LPI) and certain endocannabinoids like 2-AG. nih.govmdpi.com While direct studies on 2-EPA-G are limited, the structural similarity to other GPR55 ligands suggests it may also act as a modulator of this receptor. GPR55 activation is linked to Gα₁₂/₁₃ and Gαq/₁₁ subunits, leading to downstream signaling that can influence cellular proliferation. mdpi.com
GPR119: This receptor functions as a sensor for dietary fats and their metabolites. nih.govnih.gov Several 2-monoacylglycerols, such as 2-oleoyl-glycerol (2-OG), are potent GPR119 agonists. nih.govnih.govmedchemexpress.comresearchgate.net Studies have demonstrated that 2-OG activates human GPR119 with an EC₅₀ value of 2.5 μM. nih.govmedchemexpress.com Furthermore, 5-hydroxy-eicosapentaenoic acid (5-HEPE), a metabolite of EPA, has been identified as an endogenous GPR119 agonist. nih.gov This provides strong indirect evidence that 2-EPA-G is also a natural ligand for GPR119. Activation of GPR119, particularly in intestinal L-cells and pancreatic β-cells, stimulates the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govnih.gov
Transient Receptor Potential Vanilloid Type-1 (TRPV1) Channel Modulation
The Transient Receptor Potential Vanilloid Type-1 (TRPV1) is a non-selective cation channel known for its role in pain and temperature sensation. frontiersin.orgmdpi.com It is activated by a variety of stimuli, including heat, protons, and endogenous lipids. The parent fatty acid of 2-EPA-G, EPA, has been shown to directly activate TRPV1 channels, particularly following stimulation of protein kinase C (PKC). nih.govnih.gov In some cellular systems, physiological concentrations of EPA (10 μM) evoked large inward currents in TRPV1-expressing cells after treatment with a PKC activator. nih.gov However, the interaction is complex, as other studies have reported that EPA alone does not produce a significant change in intracellular calcium via TRPV1 and may even antagonize the channel's activation by other agonists like capsaicin. nih.gov The activation of TRPV1 by other lipids can, in turn, increase the cellular production of 2-acyl glycerols, suggesting a potential feedback mechanism. frontiersin.org
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-inducible transcription factors regulating gene expression in metabolism and inflammation. oup.com Polyunsaturated fatty acids are well-established natural ligands for PPARs. Specifically, eicosapentaenoic acid (EPA) is a known agonist of PPARγ. nih.gov Activation of PPARγ by EPA has been shown to induce the expression of lipogenic genes. nih.gov It is plausible that 2-EPA-G acts as a pro-drug, being hydrolyzed by cellular lipases to release EPA, which then translocates to the nucleus to activate PPARγ. Additionally, PPARα, which is highly expressed in the liver, is activated by fatty acids and plays a key role in governing glycerol (B35011) metabolism. nih.gov The activation of PPARs by ligands like EPA ultimately modulates the transcription of target genes involved in lipid synthesis, storage, and inflammation. oup.comnih.gov
Intracellular Signal Transduction Modulated by 2-Eicosapentaenoyl-glycerol
The binding of 2-EPA-G to its receptors initiates a cascade of intracellular events, most notably the regulation of second messenger systems like cyclic AMP.
Regulation of Adenylate Cyclase and Cyclic AMP (cAMP) Production
The modulation of adenylate cyclase (AC) and the subsequent production of cyclic AMP (cAMP) is a key outcome of 2-EPA-G receptor engagement.
GPR119-Mediated Stimulation: The activation of GPR119, a Gs-coupled receptor, directly stimulates adenylate cyclase activity, leading to an increase in intracellular cAMP levels. nih.govresearchgate.net Studies on the related compound 2-OG have confirmed its ability to increase cAMP concentrations in GPR119-expressing cells. nih.govresearchgate.net Given the likelihood that 2-EPA-G is also a GPR119 agonist, it is expected to follow this signaling pathway.
CB Receptor-Mediated Inhibition: In contrast, the activation of CB1 and CB2 receptors, which are coupled to Gi/Go proteins, typically leads to the inhibition of adenylate cyclase and a decrease in cAMP production. exlibrisgroup.comrealmofcaring.orgnih.gov The endocannabinoid 2-AG has been shown to inhibit forskolin-stimulated adenylate cyclase activity in various cell types. realmofcaring.org
Direct Regulation of Adenylyl Cyclase: Recent research has uncovered a novel mechanism whereby aliphatic fatty acids, including EPA, can directly regulate the activity of mammalian membrane-bound adenylyl cyclase (mAC) isoforms. elifesciences.org This regulation occurs via the transmembrane domains of the mACs, which function as lipid receptors. Depending on the specific isoform, fatty acids can either enhance or attenuate Gsα-stimulated mAC activities. elifesciences.org
This dual capability—to potentially increase cAMP via GPR119 or decrease it via cannabinoid receptors—allows 2-EPA-G to exert highly context-dependent and cell-specific effects on cellular signaling.
| Receptor | G-Protein Coupling | Effect on Adenylate Cyclase | Impact on cAMP Levels |
|---|---|---|---|
| CB1 / CB2 | Gi/Go | Inhibition realmofcaring.org | Decrease |
| GPR119 | Gs | Stimulation nih.gov | Increase |
Phospholipase C (PLC) and Diacylglycerol (DAG) Signaling Axis
The Phospholipase C (PLC) and Diacylglycerol (DAG) signaling axis is a fundamental pathway in cellular signal transduction. This cascade is initiated by the activation of PLC, a membrane-associated enzyme, often triggered by G protein-coupled receptors (GPCRs) or receptor tyrosine kinases. Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane. plos.org This cleavage yields two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). plos.org
DAG remains embedded in the plasma membrane, where it functions as a crucial signaling platform. researchgate.net Specifically, PLC activation generates DAG with acyl chains at the sn-1 and sn-2 positions of the glycerol backbone. nih.govnih.gov The specific fatty acid composition of the DAG molecule is dependent on the precursor PIP2. It is hypothesized that phospholipids (B1166683) containing the omega-3 fatty acid eicosapentaenoic acid (EPA) at the sn-2 position can serve as substrates for PLC. This reaction would produce a DAG molecule containing EPA, specifically 1-acyl-2-eicosapentaenoyl-glycerol. This EPA-containing DAG is the direct precursor to 2-eicosapentaenoyl-glycerol through the action of diacylglycerol lipase (B570770) (DAGL), which selectively removes the fatty acid from the sn-1 position.
The generation of DAG is a pivotal event, as it directly activates a number of downstream effector proteins, most notably Protein Kinase C (PKC). nih.govfrontiersin.org By recruiting and activating these proteins at the cell membrane, the PLC/DAG axis translates extracellular signals into a wide array of intracellular responses.
Activation of Kinase Pathways (e.g., MAPK, Akt, PKA, PKC, CaMK)
2-Eicosapentaenoyl-glycerol and its constituent fatty acid, EPA, can modulate several key protein kinase pathways that govern cellular processes.
Protein Kinase C (PKC): As a product of the PLC pathway, DAG is a primary activator of the PKC family of serine/threonine kinases. researchgate.net The EPA-containing diacylglycerol, a precursor to 2-eicosapentaenoyl-glycerol, is expected to activate PKC isoforms. Upon activation by DAG, PKC moves to the plasma membrane and phosphorylates a multitude of substrate proteins, thereby regulating events such as cell growth, differentiation, and apoptosis. researchgate.net
Mitogen-Activated Protein Kinase (MAPK): The MAPK cascades (including p38 MAPK, ERK, and JNK) are critical signaling pathways that respond to various extracellular stimuli. Research indicates that EPA can influence this pathway. Specifically, EPA has been shown to induce the phosphorylation and activation of p38 MAPK in skeletal muscle cells. researchgate.net Furthermore, combinations of EPA and docosahexaenoic acid (DHA) have been found to activate the p38 MAPK, ERK, and JNK pathways in endothelial cells. nih.gov
Akt (Protein Kinase B): The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism. The influence of EPA on this pathway appears to be context-dependent. In endothelial cells, EPA, in combination with DHA, has been shown to induce the phosphorylation and activation of Akt. nih.gov Conversely, in breast cancer cells characterized by heightened Akt activity, EPA has been demonstrated to inhibit the kinase activity of Akt, restoring sensitivity to treatments like tamoxifen. nih.gov
Protein Kinase A (PKA): PKA is a cAMP-dependent protein kinase involved in numerous metabolic processes, including lipolysis. Studies in 3T3-L1 preadipocytes have shown that EPA treatment during the differentiation stage can increase PKA activity. This suggests a role for 2-eicosapentaenoyl-glycerol in modulating cAMP-mediated signaling pathways. However, in other contexts, an overabundance of intracellular fatty acids has been suggested to inhibit adenylyl cyclase, which would reduce PKA signaling.
Calcium/Calmodulin-Dependent Protein Kinase (CaMK): The CaMK pathway is triggered by increases in intracellular calcium concentrations. EPA has been observed to induce the generation of intracellular calcium. researchgate.net This rise in calcium leads to the formation of a calcium/calmodulin complex, which in turn activates CaMK kinases (CaMKK) and the downstream CaMK cascade, impacting processes from gene expression to energy balance. researchgate.net
Crosstalk with Nuclear Factor-Kappa B (NF-κB) and Activating Protein 1 (AP-1)
The signaling cascades initiated by 2-eicosapentaenoyl-glycerol and its precursors can intersect with pathways that regulate the activity of key transcription factors, such as NF-κB and AP-1. These factors are critical in controlling the expression of genes involved in inflammation, immunity, and cell proliferation.
The activation of NF-κB and AP-1 can be a downstream consequence of the kinase pathways modulated by 2-eicosapentaenoyl-glycerol. For instance, the activation of PKC and various MAPK pathways are known upstream regulators of both NF-κB and AP-1. nih.gov Therefore, by modulating these kinases, 2-eicosapentaenoyl-glycerol can indirectly influence the transcriptional activity of NF-κB and AP-1.
Furthermore, research on the structurally similar endocannabinoid 2-arachidonoylglycerol (2-AG) has shown that its cyclooxygenase-2 (COX-2) metabolite, prostaglandin (B15479496) E2 glycerol ester (PGE2-G), can directly modulate NF-κB activity in immune cells. This raises the possibility that metabolites of 2-eicosapentaenoyl-glycerol could have similar immunomodulatory functions through their interaction with the NF-κB signaling pathway.
Direct Cellular Effects of 2-Eicosapentaenoyl-glycerol
Modulation of Cellular Proliferation and Differentiation
The incorporation and metabolism of 2-eicosapentaenoyl-glycerol can have significant, often cell-type-specific, effects on cellular proliferation and differentiation. The eicosapentaenoic acid (EPA) component is largely responsible for these activities.
Cellular Proliferation: EPA has demonstrated potent anti-proliferative effects in several cell types. In the U937-1 monocytic cell line, EPA caused a dose-dependent inhibition of cell proliferation, which was accompanied by apoptosis at higher concentrations. Similarly, EPA treatment has been shown to inhibit the proliferation of Jurkat T cells. This is in contrast to some structurally related 2-monoacylglycerols, such as 2-(14,15-epoxyeicosatrienoyl)glycerol, which have been identified as potent mitogens that stimulate cell proliferation in renal proximal tubule cells. frontiersin.org
Cellular Differentiation: The influence of EPA on cellular differentiation is particularly evident in the context of adipogenesis (the differentiation of preadipocytes into mature fat cells). Studies have shown that EPA can suppress adipogenesis. When added during the differentiation stage of 3T3-L1 cells, EPA reduced the expression of key adipocyte marker genes. However, in human adipose-derived stem cells, the effect of EPA on stimulating adipogenesis was negligible compared to the omega-6 fatty acid, arachidonic acid. In U937-1 cells, EPA treatment did not induce differentiation into macrophage-like cells.
| Cell Type | Process | Observed Effect | Reference |
|---|---|---|---|
| U937-1 Monocytic Cells | Proliferation | Dose-dependent inhibition | |
| Jurkat T Cells | Proliferation | Inhibition | |
| 3T3-L1 Preadipocytes | Differentiation (Adipogenesis) | Suppression | |
| Human Adipose-Derived Stem Cells | Differentiation (Adipogenesis) | Negligible effect compared to Arachidonic Acid | |
| U937-1 Monocytic Cells | Differentiation (Macrophage-like) | No induction |
Influence on Membrane Fluidity and Lipid Raft Dynamics
As a lipid molecule, 2-eicosapentaenoyl-glycerol can be metabolized and its EPA component incorporated into the phospholipids of cellular membranes, thereby altering the physical properties and organization of the membrane.
Membrane Fluidity: The integration of polyunsaturated fatty acids like EPA into the membrane bilayer has a direct impact on its fluidity. Contrary to the effect of some other unsaturated fatty acids, studies using model membranes have demonstrated that EPA reduces membrane fluidity. This change in the physical state of the membrane can affect the function of embedded proteins and receptors.
Lipid Raft Dynamics: Lipid rafts are specialized microdomains within the cell membrane that are enriched in cholesterol and sphingolipids and serve as platforms for cell signaling. The incorporation of EPA into these domains can significantly alter their composition and function. Research has shown that treating T cells with EPA leads to a notable increase in unsaturated fatty acyl chains within lipid rafts. This remodeling of the raft's lipid environment can disrupt the formation of cholesterol crystalline domains and modify the signaling capacity of the raft, thereby impacting cellular functions such as immune responses.
| Membrane Property | Effect of EPA Incorporation | Reference |
|---|---|---|
| Membrane Fluidity | Reduced | |
| Lipid Raft Composition | Increased content of unsaturated fatty acyl chains | |
| Cholesterol Domain Formation | Inhibited |
Regulation of Lipid Droplet Formation and Lipid Accumulation
2-Eicosapentaenoyl-glycerol is involved in lipid metabolism pathways that regulate the storage of neutral lipids within intracellular organelles known as lipid droplets. These droplets are dynamic structures central to energy homeostasis and cellular signaling.
The effect of the EPA component of 2-eicosapentaenoyl-glycerol on lipid accumulation appears to be highly dependent on the cellular context. In 3T3-L1 adipocytes, EPA has been shown to suppress the formation of lipid droplets. Treatment with EPA during differentiation resulted in markedly reduced lipid droplet size and a decrease in total lipid accumulation, which was associated with the suppression of key genes involved in lipid storage, such as PPARγ and Cidea.
In contrast, studies on the monocytic cell line U937-1 showed a different outcome. Incubation with EPA led to an increase in the number of lipid droplets per cell and a 15.5-fold increase in cellular triacylglycerol content compared to untreated cells. This suggests that in certain cell types, EPA can promote the synthesis and storage of neutral lipids, leading to lipid accumulation.
| Cell Type | Effect on Lipid Droplet Size/Number | Effect on Lipid Accumulation | Reference |
|---|---|---|---|
| 3T3-L1 Adipocytes | Reduced size | Suppressed | |
| U937-1 Monocytic Cells | Increased number | Increased (15.5-fold) |
Biological Roles of 2 Eicosapentaenoyl Glycerol in Preclinical and in Vitro Research Models
Immunomodulatory and Anti-inflammatory Activities of 2-Eicosapentaenoyl-glycerol
2-Eicosapentaenoyl-glycerol, as a key metabolite of EPA, plays a significant role in modulating the immune system and inflammatory pathways. Its activities are multifaceted, involving the suppression of pro-inflammatory signals, the active promotion of inflammation resolution, and direct influence on the behavior of immune cells.
Preclinical research demonstrates that administration of EPA, which is absorbed in part as 2-EPA-G, leads to a marked reduction in the expression of key molecules that drive inflammation. In animal models of atherosclerosis, EPA supplementation has been shown to lower the levels of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) mdpi.comnih.gov. These mediators are critical for recruiting immune cells to sites of inflammation mdpi.com. By reducing their expression, 2-EPA-G contributes to dampening the inflammatory cascade that contributes to chronic diseases nih.gov. The mechanism involves complex signaling pathways within immune cells. For instance, EPA has been shown to inhibit the formation of the TAK1/TAB1 complex, a key step in Toll-like receptor 4 (TLR4) signaling that leads to the activation of the pro-inflammatory transcription factor NF-κB nih.gov.
Table 1: Preclinical Studies on the Attenuation of Pro-inflammatory Mediators
| Model System | Key Findings | Implication for 2-EPA-G |
|---|---|---|
| LDL-receptor-deficient mice | EPA administration significantly reduced levels of TNF-α and IFN-γ, and decreased atherosclerotic plaque size. mdpi.com | Suggests that absorbed 2-EPA-G contributes to reducing the inflammatory environment that drives atherosclerosis. |
| 3T3-L1 Adipocytes (in vitro) | EPA inhibited the palmitate-induced formation of the TAK1/TAB1 complex, a critical component of the NF-κB inflammatory signaling pathway. nih.gov | Indicates a direct cellular mechanism by which 2-EPA-G can block pro-inflammatory signaling cascades. |
Beyond simply suppressing inflammation, 2-EPA-G serves as a direct precursor for the biosynthesis of Specialized Pro-resolving Mediators (SPMs). These are a class of lipid mediators that actively orchestrate the resolution of inflammation and promote tissue healing mdpi.commetagenicsinstitute.com. EPA is the substrate for the enzymatic production of E-series resolvins, such as Resolvin E1 (RvE1) and Resolvin E2 (RvE2) nih.govmdpi.com. The synthesis of these potent molecules is a key mechanism by which omega-3 fatty acids exert their beneficial effects wikipedia.orgresearchgate.net. In vitro studies using neutrophil-like cells have shown that providing EPA in a liposomal formulation, which facilitates cellular uptake, enhances the production of the RvE1 precursor 18-HEPE and exerts a more potent anti-inflammatory effect compared to free EPA mdpi.com. This suggests that the efficient delivery of EPA into cells, as would occur via 2-EPA-G absorption, is critical for its conversion into pro-resolving mediators mdpi.com.
Table 2: Role in the Synthesis of Specialized Pro-resolving Mediators (SPMs)
| Precursor | Resulting SPM | Key Biological Action |
|---|---|---|
| Eicosapentaenoic Acid (from 2-EPA-G) | E-Series Resolvins (e.g., RvE1, RvE2) | Inhibit leukocyte infiltration, reduce pro-inflammatory mediator production, and promote the clearance of cellular debris. mdpi.comnih.gov |
2-EPA-G influences the fundamental behavior of various immune cells. In preclinical models of systemic lupus erythematosus, dietary supplementation with EPA was found to directly inhibit the differentiation of naïve B cells into autoantibody-producing plasma cells nih.gov. This effect was associated with the incorporation of EPA into B cell membranes, leading to increased membrane fluidity and attenuation of the signaling required for plasma cell differentiation nih.gov. In another study, EPA was shown to induce the activation of macrophages, a type of white blood cell, through a GPR120-mediated signaling pathway. This activation led to an increased release of nitric oxide and various cytokines, suggesting a role in modulating macrophage-led immune responses mdpi.com. Furthermore, EPA can influence the phenotype of dendritic cells and reduce the number of T cells in the spleen and lymph nodes, indicating a broad impact on adaptive immunity mdpi.com.
Table 3: Effects on Immune Cell Activation and Phenotype
| Immune Cell Type | Model System | Observed Effect |
|---|---|---|
| B Cells | Lupus mouse models (IMQ-induced and C57BL/6lpr/lpr) | EPA supplementation inhibited the differentiation of naïve B cells into plasma cells, reducing autoantibody production. nih.gov |
| Macrophages | RAW264.7 cells (in vitro) | EPA induced macrophage activation and cytokine release via GPR120-mediated Raf-ERK1/2-IKKβ-NF-κB p65 signaling pathways. mdpi.com |
Neurobiological Systemic Effects in Preclinical Models
The unique structure of 2-EPA-G, with the omega-3 fatty acid at the sn-2 position, is particularly relevant for its effects on the central nervous system. This configuration is known to be preferentially absorbed and utilized for the synthesis of phospholipids (B1166683), which are fundamental components of brain cell membranes researchgate.net.
Preclinical studies have shown that orally administered EPA is effectively incorporated into the brain. In rat models, administration of ethyl-EPA resulted in a significant increase in EPA content within both neuronal and glial cell-enriched fractions of the brain nih.gov. This direct uptake and incorporation into neural cell lipids underscores the bioavailability of EPA to the central nervous system. The absorption of EPA in the form of 2-EPA-G is a critical step in this process, facilitating its subsequent esterification into brain phospholipids. Altering the lipid composition of neuronal membranes can have profound effects on their fluidity and the function of embedded receptors and signaling proteins, which may underlie many of EPA's neuroprotective benefits nih.gov. The analogous compound 2-Arachidonoyl-glycerol (2-AG) is the most abundant endocannabinoid in the brain, highlighting that the 2-monoacylglycerol structure is a key scaffold for bioactive lipids in the central nervous system nih.govresearchgate.net.
Table 4: Preclinical Findings on Brain Lipid Composition
| Model System | Key Findings | Implication for 2-EPA-G |
|---|---|---|
| Rat Model | Oral administration of ethyl-EPA led to a significant increase in EPA content in both neuronal and glial fractions of the brain. nih.gov | Demonstrates that EPA, absorbed as 2-EPA-G, crosses the blood-brain barrier and is integrated into neural cell lipids. |
The incorporation of EPA into neural membranes directly influences synaptic function. In a study using rat hippocampal slices, administration of EPA was shown to significantly enhance long-term potentiation (LTP) in the CA1 region nih.gov. LTP is a physiological correlate of synaptic plasticity that is considered a cellular basis for learning and memory nih.gov. This suggests that 2-EPA-G, by delivering EPA to the brain, can modulate the fundamental mechanisms of synaptic communication. The study also found that EPA activated the PI3-kinase/Akt signaling pathway, a crucial pathway for cell survival and neuroprotection nih.gov. The well-established role of 2-Arachidonoyl-glycerol (2-AG) as a key retrograde messenger that modulates neurotransmitter release further supports the concept that 2-monoacylglycerols are a critical class of signaling lipids in the brain, capable of directly influencing synaptic plasticity nih.govresearchgate.net.
Table 5: Preclinical Findings on Synaptic Plasticity and Neurotransmitter Systems
| Model System | Key Findings | Implication for 2-EPA-G |
|---|---|---|
| Rat Hippocampal Slices | EPA administration significantly enhanced the mean field excitatory postsynaptic potential slope, a measure of long-term potentiation (LTP). nih.gov | Suggests that 2-EPA-G contributes to the molecular mechanisms underlying learning and memory by modulating synaptic strength. |
| Differentiated PC12 cells (in vitro) | EPA increased the expression of phosphorylated-Akt and suppressed nerve growth factor withdrawal-induced cell death. nih.gov | Indicates that 2-EPA-G may exert neuroprotective effects by activating pro-survival signaling pathways within neurons. |
Therapeutic Potential in Experimental Models of Neurological Disorders (e.g., synucleinopathy)
The pathological aggregation of α-synuclein is a central feature of synucleinopathies such as Parkinson's disease. Emerging preclinical research suggests that modulating the lipid environment within the brain can influence this process. Lipids are integral to α-synuclein's function and dysfunction, as the protein is known to bind preferentially to specific lipid families. nih.gov These interactions can affect its aggregation, interaction with synaptic membranes, and interference with lipid metabolism enzymes. nih.gov
The therapeutic potential of 2-eicosapentaenoyl-glycerol lies in its ability to deliver eicosapentaenoic acid (EPA), a polyunsaturated fatty acid, which can be incorporated into neuronal membranes. The composition of the lipid environment is a critical factor, as certain lipids can either promote or inhibit the pathological aggregation of α-synuclein. nih.gov Furthermore, lipid rafts, which are specific microdomains within cellular membranes, have been implicated in both the aggregation and cell-to-cell transmission of pathological α-synuclein. nih.gov
Genetic studies have reinforced this link, identifying mutations in genes involved in lipid metabolism, such as GBA (glucocerebrosidase) and SMPD1 (sphingomyelin phosphodiesterase 1), as risk factors for Parkinson's disease. nih.gov In experimental models, modulating lipid metabolic pathways has shown therapeutic promise. For instance, in a Drosophila model of synucleinopathy, researchers identified glycerol (B35011) 3-phosphate acyltransferase (GPAT), an enzyme involved in the synthesis of phospholipids and triglycerides, as a potent modifier of α-synuclein-induced toxicity. researchgate.net
While not a synucleinopathy, research in other neurological models provides supportive evidence for the neuro-active effects of EPA. In a cuprizone-induced model of demyelination, which mimics some aspects of multiple sclerosis, pretreatment with EPA was found to increase the content of cerebrosides in the whole brain of rats, suggesting a role in myelin integrity. nih.gov These findings collectively suggest that by altering the lipid composition of neuronal membranes, 2-eicosapentaenoyl-glycerol could potentially interfere with the pathogenic cascade of α-synuclein aggregation and neurodegeneration.
Table 1: Research Findings on Lipid Modulation in Neurological Disorder Models
| Model System | Key Finding | Implication for 2-Eicosapentaenoyl-glycerol | Reference |
|---|---|---|---|
| Drosophila Synucleinopathy Model | Glycerol 3-phosphate acyltransferase (GPAT) was identified as a modifier of α-synuclein toxicity. | Delivery of EPA could influence the substrate pool for lipid-modifying enzymes like GPAT. | researchgate.net |
| Biophysical and Lipidomic Studies | α-synuclein binds preferentially to specific lipid families, influencing its aggregation and interaction with membranes. | Modifying membrane composition with EPA may alter α-synuclein binding and aggregation kinetics. | nih.gov |
| Rat Cuprizone Model (Demyelination) | EPA pre-treatment increased whole brain cerebroside content after chemically induced myelin damage. | Suggests a neuro-restorative or protective potential of EPA delivery in the central nervous system. | nih.gov |
Cardiovascular Systemic Effects in Preclinical Models
Modulation of Cardiac Excitability and Ion Channel Function (e.g., Cav1.2 L-type Ca2+ channel)
In preclinical in vitro models, the eicosapentaenoic acid (EPA) component of 2-eicosapentaenoyl-glycerol has demonstrated significant effects on cardiomyocyte excitability, particularly through its interaction with ion channels. Research has shown that EPA can regulate the activity of L-type Ca2+ channels, which are crucial for managing cardiac myocyte excitability and refractoriness. nih.gov
A key finding is EPA's ability to counteract the detrimental effects of saturated fatty acids on cardiac cells. In cultured neonatal mouse cardiomyocytes, exposure to saturated fatty acids led to a distinct downregulation of the Cav1.2 L-type Ca2+ channel. nih.govresearchgate.net Treatment with EPA was shown to rescue this decline in Cav1.2 channel current, mRNA, and protein expression. nih.govnih.govresearchgate.net This restorative effect is mediated through complex signaling pathways. The mechanisms appear to involve both Free Fatty Acid Receptor 4 (FFAR4)-dependent and FFAR4-independent pathways. nih.govnih.gov An FFAR4 agonist mimicked the rescue effect of EPA, while an antagonist blocked it. nih.govresearchgate.net Additionally, EPA's action is linked to the reduction of excessive reactive oxygen species (ROS) accumulation caused by saturated fatty acid-induced lipotoxicity. researchgate.net
Table 2: Effects of EPA on Cav1.2 L-type Ca2+ Channel Function in Cardiomyocytes
| Experimental Model | Condition | Effect of EPA | Mechanism | Reference |
|---|---|---|---|---|
| Neonatal Mouse Cardiomyocytes | Saturated fatty acid-induced lipotoxicity | Rescued the decline in Cav1.2 protein and mRNA expression. | Mediated via FFAR4-dependent and -independent pathways. | nih.govnih.gov |
| Neonatal Mouse Cardiomyocytes | Saturated fatty acid-induced oxidative stress | Reversed the decrease in Cav1.2 expression caused by ROS accumulation. | Acts as an ROS scavenger. | researchgate.net |
| General Cardiomyocyte Studies | Normal physiological conditions | Regulates the activity of L-type Ca2+ channels. | Contributes to reducing excessive excitability and increasing refractoriness. | nih.gov |
Anti-atherogenic Mechanisms in Experimental Atherosclerosis Models
The anti-atherosclerotic properties of EPA have been extensively documented in preclinical models, demonstrating a multi-faceted approach to mitigating the development and progression of atherosclerosis. mdpi.comresearchgate.netemjreviews.com When administered to mice, EPA has been shown to promote the stability of atherosclerotic plaques. mdpi.com This is characterized by a reduction in lipid deposition and macrophage accumulation within the plaque, coupled with an increase in smooth muscle cells and collagen content. mdpi.com
EPA exerts significant anti-inflammatory effects within the vasculature. It inhibits the expression of adhesion molecules and monocyte chemoattractant protein 1 (MCP-1), which are critical for the recruitment of monocytes to the arterial wall. mdpi.comemjreviews.com It also reduces the production of pro-inflammatory cytokines and chemokines. mdpi.com
Furthermore, EPA possesses antioxidant properties. Due to its molecular structure, it can intercalate into the lipid bilayer of cell membranes, where it can effectively trap free radicals and inhibit the propagation of lipid peroxidation. mdpi.comnih.gov This action helps to preserve the structural integrity of the membrane and may reduce the formation of oxidized low-density lipoprotein (oxLDL), a key driver of foam cell formation. researchgate.netnih.gov By lowering plasma triglyceride levels, EPA also reduces the burden of triglyceride-rich lipoproteins (TGRLs), which are known to promote vascular dysfunction and atherosclerosis. mdpi.comnih.gov
Table 3: Preclinical Anti-atherogenic Mechanisms of EPA
| Mechanism | Experimental Observation | Model System | Reference |
|---|---|---|---|
| Plaque Stabilization | Reduced lipid deposition and macrophage accumulation; increased smooth muscle cells and collagen. | Mice | mdpi.com |
| Anti-inflammation | Inhibition of adhesion molecules and MCP-1 expression; reduced pro-inflammatory cytokines. | Mice; Endothelial cell culture | mdpi.comemjreviews.com |
| Antioxidant Effect | Intercalates into membranes to trap free radicals and reduce formation of cholesterol domains. | In vitro membrane models | mdpi.comnih.gov |
| Lipid Modulation | Lowers plasma triglyceride levels and blocks the deleterious effects of TGRLs. | General preclinical studies | mdpi.comnih.gov |
Metabolic Regulation in Preclinical Models
Influence on Glucose and Lipid Metabolism in Animal Models
Preclinical studies have identified 2-eicosapentaenoyl-glycerol's active component, EPA, as a significant modulator of both glucose and lipid metabolism. In skeletal muscle cells, EPA was found to enhance glucose uptake. nih.gov This effect is attributed to the activation of the AMP-activated protein kinase (AMPK) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways, which leads to the translocation of glucose transporter type 4 (GLUT4) to the cell surface. nih.gov
In animal models of diet-induced obesity, EPA supplementation has shown beneficial effects. In wild-type and GPD2 knockout mice fed a high-fat diet, EPA reduced body weight and improved glucose clearance. researchgate.net Similarly, in high-fat-fed UCP1 knockout mice, which have impaired brown adipose tissue thermogenesis, EPA was able to attenuate weight and fat mass gain while improving glucose tolerance. nih.gov
Regarding lipid metabolism, studies using 3T3-L1 adipocytes have shown that EPA stimulates lipolysis, as evidenced by a decrease in intracellular lipid accumulation and an increase in the release of glycerol and free fatty acids into the medium. nih.gov This is achieved by up-regulating the expression of lipolytic genes while simultaneously down-regulating adipogenic genes such as peroxisome proliferator-activated receptor-γ (PPAR-γ). nih.gov
Table 4: Effects of EPA on Glucose and Lipid Metabolism in Preclinical Models
| Metabolic Process | Model System | Key Findings | Molecular Pathway/Mechanism | Reference |
|---|---|---|---|---|
| Glucose Metabolism | Skeletal Muscle Cells (in vitro) | Enhanced glucose uptake. | Activation of AMPK-p38 MAPK signaling, leading to GLUT4 translocation. | nih.gov |
| Glucose Metabolism | UCP1 Knockout Mice (High-Fat Diet) | Improved glucose tolerance and attenuated weight gain. | Independent of UCP1-mediated thermogenesis. | nih.gov |
| Lipid Metabolism | 3T3-L1 Adipocytes (in vitro) | Stimulated lipolysis and reduced lipid accumulation. | Down-regulation of adipogenic genes (e.g., PPAR-γ). | nih.gov |
| Overall Metabolism | GPD2 Knockout Mice (High-Fat Diet) | Reduced body weight and promoted glucose clearance. | Enhanced expression of hepatic lipid oxidative genes. | researchgate.net |
Role in Models of Lipid Malabsorption
The structure of 2-eicosapentaenoyl-glycerol is particularly advantageous in conditions of lipid malabsorption characterized by insufficient activity of digestive lipases. Normal digestion of dietary triglycerides requires pancreatic lipase (B570770) to hydrolyze them into two free fatty acids and a sn-2 monoacylglycerol (MAG), which are then absorbed by intestinal enterocytes. nih.govnih.gov
In a preclinical rat model designed to mimic lipid malabsorption via the inhibition of lipolytic enzymes with Orlistat, the bioavailability of EPA was tested when delivered in different forms. nih.gov The study hypothesized that providing EPA in a monoacylglycerol form would bypass the need for lipase-dependent digestion and enhance its absorption. The results confirmed this hypothesis, showing that sn-2 MAG derivatives of EPA were efficient vehicles for its delivery and accretion in plasma and red blood cells under these malabsorption conditions. nih.gov This demonstrates that 2-eicosapentaenoyl-glycerol can serve as a potent vehicle for fatty acid delivery when the normal digestive process is compromised. nih.gov
Table 5: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| 2-Eicosapentaenoyl-glycerol | |
| Eicosapentaenoic Acid | EPA |
| α-Synuclein | |
| Glucocerebrosidase | GBA |
| Sphingomyelin phosphodiesterase 1 | SMPD1 |
| Glycerol 3-phosphate acyltransferase | GPAT |
| Monocyte chemoattractant protein 1 | MCP-1 |
| Reactive Oxygen Species | ROS |
| Oxidized Low-Density Lipoprotein | oxLDL |
| AMP-activated protein kinase | AMPK |
| p38 mitogen-activated protein kinase | p38 MAPK |
| Glucose transporter type 4 | GLUT4 |
| Peroxisome proliferator-activated receptor-γ | PPAR-γ |
| Triglyceride |
Potential in Experimental Models of Metabolic Syndrome and Fatty Liver Disease
Nonalcoholic fatty liver disease (NAFLD) is considered the hepatic manifestation of metabolic syndrome. nih.gov Preclinical studies using various animal and in vitro models suggest that EPA, the active component of 2-Eicosapentaenoyl-glycerol, may ameliorate features of these conditions. The mechanisms investigated primarily involve the modulation of lipid metabolism and reduction of inflammation. nih.govoatext.com
In high-fat diet-induced rodent models of NAFLD, supplementation with EPA has been shown to attenuate hepatic fat accumulation, also known as steatosis. oatext.comnih.gov This effect is attributed to a dual action on hepatic lipid pathways: the downregulation of lipogenesis (fat synthesis) and the upregulation of fatty acid oxidation (fat burning). Specifically, EPA has been observed to decrease the expression and/or protein levels of key lipogenic enzymes such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (Acaca). nih.govmdpi.com Concurrently, it increases the expression of genes involved in β-oxidation, including peroxisome proliferator-activated receptor-alpha (Pparα) and carnitine palmitoyltransferase (Cpt) 1a and 2. nih.govmdpi.com A comparative study found that while both EPA and docosahexaenoic acid (DHA) reduced features of NAFLD, EPA had a more pronounced effect on reducing hepatic triacylglycerol levels. nih.gov
Beyond lipid metabolism, EPA also demonstrates anti-inflammatory effects within the liver. In high-fat-fed mice, EPA supplementation reduced the gene expression of the pro-inflammatory cytokine tumor necrosis factor-alpha (Tnfα). nih.govmdpi.com This reduction in inflammation is a critical aspect of preventing the progression from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH). nih.gov In vitro studies using human liver cell lines like HepG2 have corroborated these findings, showing that EPA can directly reduce the expression of lipogenic genes and decrease glycolysis in an inflammatory environment. nih.govmdpi.com
| Experimental Model | Key Findings | Mechanisms of Action | Citations |
|---|---|---|---|
| High-Fat Diet-Fed Mice | Reduced hepatic steatosis, decreased liver weight, and lowered plasma lipids. | Decreased expression of lipogenic genes (FASN, Acaca); Increased expression of β-oxidation genes (Pparα, Cpt1a/2); Reduced expression of inflammatory genes (Tnfα). | nih.govnih.govmdpi.com |
| Atherogenic High-Fat Diet-Fed Mice | Reduced hepatic triacylglycerol accumulation and lobular inflammation. | Suppression of genes for fatty acid and triglyceride synthesis (FAS, Elovl6, GPAT-1). | nih.gov |
| HepG2 Human Liver Cells (In Vitro) | Reduced expression of FASN and ACACA mRNAs; Decreased glycolysis. | Direct modulation of metabolic and inflammatory pathways in hepatocytes. | nih.govmdpi.com |
Preclinical Oncological Research
In the field of oncology, preclinical research has explored the potential of EPA to influence cancer cell behavior, focusing on its ability to inhibit growth, induce programmed cell death (apoptosis), and enhance the efficacy of conventional cancer therapies.
Modulation of Cancer Cell Growth and Apoptosis in In Vitro and Xenograft Models
Numerous in vitro studies have demonstrated that EPA can inhibit the proliferation and induce apoptosis in a variety of cancer cell lines. mdpi.comnih.gov For instance, EPA has been shown to trigger apoptotic cell death in human promyelocytic leukemia (HL-60) cells and lung cancer (A549) cells. nih.govsemanticscholar.org The mechanisms underlying these effects are multifaceted and appear to be cell-type specific. They often involve the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases, which are key executioner enzymes in the apoptotic cascade. mdpi.com
In pancreatic cancer, which is often characterized by KRAS mutations, EPA has been identified as the most potent polyunsaturated fatty acid for inhibiting cell growth in vitro. nih.gov Further investigation in KRAS-mutant pancreatic cancer cells revealed that EPA treatment could suppress cell viability by reducing the expression of Hepassocin (HPS) and decreasing the phosphorylation of STAT3, a key signaling protein involved in cell proliferation and survival. mdpi.com The action of EPA in some cancer cells appears to be linked to the generation of lipid peroxides. nih.gov While patient-derived xenograft (PDX) models are being established to study the effects of omega-3 fatty acid-enriched diets in settings that better mimic human tumors, specific studies on 2-EPA-G in these models are not yet prevalent. nih.gov
| Cancer Type / Cell Line | Model Type | Key Findings | Observed Mechanisms | Citations |
|---|---|---|---|---|
| Human Promyelocytic Leukemia (HL-60) | In Vitro | Induced apoptosis and reduced cell viability. | Induction of programmed cell death pathways. | nih.gov |
| Human Lung Cancer (A549) | In Vitro | Induced apoptosis; effect reversed by COX-2 inhibitor. | Metabolism of EPA by COX enzymes to form anti-proliferative products (e.g., PGE3). | semanticscholar.org |
| Human Pancreatic Cancer (MIA PaCa-2, PANC-1, SUIT-2) | In Vitro | Inhibited cell growth and viability. | Suppression of Hepassocin (HPS) expression and STAT3 phosphorylation; Generation of lipid peroxides. | nih.govmdpi.com |
Impact on Chemosensitivity and Multidrug Resistance Mechanisms
A significant challenge in cancer treatment is multidrug resistance (MDR), where cancer cells become insensitive to chemotherapy agents. mdpi.com Preclinical studies have investigated the potential of EPA to reverse MDR and sensitize cancer cells to treatment. One of the primary mechanisms of MDR involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp) and multidrug resistance-associated protein 1 (MRP1), which actively pump chemotherapy drugs out of the cell. mdpi.comnih.gov
Research using a multidrug-resistant human colon cancer cell line (HT29-dx) has shown that EPA can re-sensitize these cells to chemotherapeutic drugs. nih.gov The proposed mechanism involves the modulation of cholesterol metabolism. nih.gov The resistant cells were found to have higher cholesterol synthesis and content, particularly in specific membrane regions called detergent-resistant membranes (DRMs), where Pgp and MRP1 are located. EPA treatment was shown to reduce cholesterol synthesis by restoring the normal degradation of HMG-CoA reductase, the rate-limiting enzyme in cholesterol production. This led to decreased cholesterol in the DRMs, a reduction in the amount of Pgp and MRP1 within these domains, and consequently, decreased drug efflux activity. nih.gov This novel biochemical effect highlights a potential strategy for overcoming chemoresistance in cancer cells. nih.gov Furthermore, there is evidence that EPA can enhance the efficacy of various chemotherapies, including temozolomide in glioblastoma cells. mdpi.com
| Cancer Model | Chemotherapy Agent(s) | Key Findings | Mechanisms of Action | Citations |
|---|---|---|---|---|
| Multidrug-Resistant Colon Cancer Cells (HT29-dx) | Various | Restored sensitivity to chemotherapeutic drugs. | Reduced cholesterol synthesis via enhanced HMG-CoA reductase ubiquitination; Decreased cholesterol in detergent-resistant membranes; Reduced Pgp and MRP1 transporter levels and activity. | nih.gov |
| Glioblastoma Cells (U87MG) | Temozolomide | Enhanced the effects of chemotherapy. | Interference with drug resistance signaling pathways. | mdpi.com |
Advanced Analytical Methodologies for 2 Eicosapentaenoyl Glycerol Research
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in the separation, identification, and quantification of 2-EPA-G from complex biological matrices. The choice of method depends on the specific research question, including the need to resolve positional isomers or enantiomers.
High-performance liquid chromatography (HPLC) is a versatile and powerful tool for the analysis of monoacylglycerols like 2-EPA-G. springernature.com Various HPLC modes can be employed to achieve different separation goals.
Normal-Phase HPLC (NP-HPLC) separates molecules based on their polarity. tosohbioscience.com In this technique, a polar stationary phase is used with a non-polar mobile phase. thermofisher.com For the analysis of monoacylglycerols, NP-HPLC can effectively separate lipid classes. nih.gov For instance, a method using a PVA-Sil column with a hexane/isopropanol/methanol/water-based mobile phase has been shown to separate neutral lipid classes, including monoacylglycerols. nih.gov An innovative NP-HPLC procedure involves the derivatization of monoacylglycerols with (S)-(+)-1-(1-naphtyl)ethyl-isocyanate, which allows for the separation of the three isomeric sn-monoacylglycerol classes (sn-1, sn-2, and sn-3) as diastereoisomers without the need for a chiral column. nih.gov This derivatization also introduces a chromophoric moiety, enabling ultraviolet detection. nih.gov
Reversed-Phase HPLC (RP-HPLC) , in contrast, utilizes a non-polar stationary phase (like C18) and a polar mobile phase. thermofisher.com Separation is based on the hydrophobicity of the analytes. aocs.org In the analysis of monoacylglycerols, retention time in RP-HPLC is influenced by both the chain length and the degree of unsaturation of the fatty acid moiety. researchgate.net Specifically, for compounds like 2-EPA-G, one double bond effectively reduces the chain length by approximately two carbon atoms. aocs.org A common mobile phase for the separation of monoacylglycerols is a mixture of acetonitrile and water. researchgate.netgerli.com RP-HPLC can also separate regioisomers, with 2-acyl-sn-glycerols typically eluting earlier than their 1-acyl-sn-glycerol counterparts. researchgate.net
| Parameter | Normal-Phase HPLC (NP-HPLC) | Reversed-Phase HPLC (RP-HPLC) |
|---|---|---|
| Stationary Phase | Polar (e.g., Silica, PVA-Sil) | Non-polar (e.g., C18, C8) |
| Mobile Phase | Non-polar (e.g., Hexane-based mixtures) | Polar (e.g., Acetonitrile/water mixtures) |
| Separation Principle | Polarity | Hydrophobicity (Chain length and unsaturation) |
| Elution Order of Isomers | Can separate sn-1, sn-2, and sn-3 isomers after derivatization | 2-acyl-sn-glycerols typically elute before 1-acyl-sn-glycerols |
Silver-ion HPLC (Ag-HPLC) is a powerful technique for separating unsaturated lipids based on the number, geometry, and position of their double bonds. nih.govnih.gov The principle of this method relies on the reversible formation of polar complexes between silver ions and the π-electrons of the double bonds in the fatty acyl chains. aocs.org The stationary phase typically consists of silica gel impregnated with silver ions or, more commonly, an ion-exchange medium with bound silver ions. aocs.orgaocs.org
The strength of the interaction, and thus the retention time, increases with a greater number of double bonds. nih.gov This technique is highly effective for resolving positional and geometric (cis/trans) isomers of fatty acids and their esters. nih.gov For monoacylglycerols containing polyunsaturated fatty acids like eicosapentaenoic acid, Ag-HPLC can provide detailed separation that is often not achievable with other HPLC methods. The mobile phase in Ag-HPLC often consists of hexane with a polar modifier like acetonitrile. upce.cz Interestingly, in some hexane-based systems, unsaturated compounds may elute more slowly at higher temperatures, which is contrary to typical chromatographic behavior. nih.gov
| Feature | Description |
|---|---|
| Separation Principle | Reversible complex formation between silver ions and double bond π-electrons. aocs.org |
| Primary Application | Separation of lipids based on number, position, and geometry of double bonds. nih.gov |
| Stationary Phase | Silica or ion-exchange resin with bound silver ions. aocs.org |
| Mobile Phase Example | Hexane/acetonitrile mixtures. upce.cz |
| Effect of Unsaturation | Retention time increases with the number of double bonds. nih.gov |
The separation of enantiomers (mirror-image isomers) of monoacylglycerols is essential for stereospecific analysis. Chiral-phase HPLC directly resolves enantiomers using a chiral stationary phase (CSP). One approach involves derivatizing the monoacylglycerols before separation. For example, derivatization with 3,5-dinitrophenyl isocyanate allows for the separation of sn-1, sn-2, and sn-3 monoacylglycerol isomers on a chiral column. tandfonline.com In such separations, the typical elution order is sn-1 followed by sn-2, and finally sn-3-monoacylglycerol. tandfonline.com
Another strategy involves creating diastereomeric derivatives that can be separated on a non-chiral stationary phase, as mentioned in the NP-HPLC section. nih.gov However, direct separation on a CSP is often preferred for its simplicity. The retention time on a chiral column can be influenced by the structure of the triacylglycerol, with retention increasing with a higher number of double bonds and decreasing with a greater number of carbon atoms. nih.gov
Gas chromatography is a highly sensitive method for the analysis of fatty acids and their derivatives, including those in monoacylglycerols. nih.gov Due to the low volatility of monoacylglycerols, derivatization is required to convert them into more volatile compounds suitable for GC analysis. iupac.org
For quantitative analysis, GC coupled with a flame ionization detector (GC-FID) is a robust and widely used technique. nih.gov After derivatization, typically through silylation to form trimethylsilyl (TMS) ether derivatives, the monoacylglycerols can be separated and quantified. iupac.org The FID provides a response that is proportional to the mass of carbon atoms, allowing for accurate quantification.
The procedure generally involves the conversion of mono- and diglycerides into their more volatile TMS ether derivatives using reagents like N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). iupac.org This method allows for the determination of not only mono- and diglycerides but also other components like glycerol (B35011) and free fatty acids in the same chromatographic run. iupac.org GC-FID is a standard method for quality control in various industries, including biodiesel production, where the levels of mono- and diglycerides are strictly regulated. researchgate.net
| Parameter | Description |
|---|---|
| Principle | Separation of volatile derivatives by gas chromatography and quantification by flame ionization detection. |
| Derivatization | Required to increase volatility; typically silylation to form TMS ethers. iupac.org |
| Detector | Flame Ionization Detector (FID) provides a mass-proportional signal. |
| Application | Absolute quantification of fatty acid composition in total lipids, phospholipids (B1166683), and neutral lipids. nih.gov |
| Key Advantage | High sensitivity and robustness for quantitative analysis. nih.gov |
Gas Chromatography (GC)
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that offers significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC. This makes it particularly well-suited for the analysis of complex lipid extracts where 2-EPA may be present alongside a multitude of other structurally similar compounds.
In a typical GCxGC setup, the sample is subjected to two distinct chromatographic separations. The first dimension usually involves a non-polar column, separating analytes based on their boiling points. The effluent from the first column is then cryo-focused and re-injected into a second, shorter column with a different stationary phase, typically polar, which provides a secondary separation mechanism based on polarity. This results in a two-dimensional chromatogram with an ordered structure, where chemically related compounds are often grouped together.
For the analysis of 2-EPA, derivatization to a more volatile and thermally stable form, such as a trimethylsilyl (TMS) ether, is a prerequisite. The TMS derivative of 2-EPA would be separated in the first dimension based on its molecular weight and in the second dimension based on the polarity imparted by the glycerol backbone and the polyunsaturated eicosapentaenoyl chain. When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC provides high-quality mass spectra for both identification and quantification of target analytes like 2-EPA, even at trace levels in complex biological samples.
Key Parameters for GCxGC Analysis of 2-EPA (as TMS derivative):
| Parameter | First Dimension (1D) | Second Dimension (2D) |
| Column Type | Non-polar (e.g., DB-5ms) | Polar (e.g., DB-17ms) |
| Typical Length | 30 m | 1-2 m |
| Typical I.D. | 0.25 mm | 0.1 mm |
| Film Thickness | 0.25 µm | 0.1 µm |
| Modulation Period | 2-5 s | N/A |
| Oven Program | Temperature gradient | Tracks 1D oven or offset |
Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)
Thin layer chromatography (TLC) and its high-performance version (HPTLC) are valuable techniques for the separation of lipid classes, including monoacylglycerols like 2-EPA. These methods are based on the differential partitioning of analytes between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.
HPTLC offers improved resolution, higher sensitivity, and better reproducibility compared to conventional TLC due to the smaller and more uniform particle size of the stationary phase. For the analysis of 2-EPA, a normal-phase HPTLC plate is typically used, where the polar silica gel stationary phase retains polar lipids more strongly. A non-polar mobile phase is then used to move the less polar lipids further up the plate. The position of the separated lipid is characterized by its retardation factor (Rf) value.
Following separation, 2-EPA can be visualized by spraying with a suitable reagent (e.g., primuline for fluorescent detection or iodine vapor) and quantified by densitometry. A key advantage of HPTLC is the ability to analyze multiple samples simultaneously on a single plate, making it a cost-effective and high-throughput screening tool. nih.gov A study on the glycerolipidome of microalgae, which are known producers of eicosapentaenoic acid, utilized HPTLC for the separation and quantification of various lipid classes. nih.gov
Typical Mobile Phases for HPTLC Separation of Monoacylglycerols:
| Mobile Phase Composition (v/v/v) | Application |
| Hexane: Diethyl ether: Acetic acid (70:30:1) | Separation of neutral lipids, including monoacylglycerols. |
| Chloroform: Methanol: Water (65:25:4) | Separation of polar lipids, can be adapted for monoacylglycerols. |
| Methyl acetate: Isopropanol: Chloroform: Methanol: 0.25% KCl (25:25:25:10:9) | Separation of polar lipid classes. nih.gov |
Supercritical Fluid Chromatography (SFC)
Supercritical fluid chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly advantageous for the analysis of lipids due to the low viscosity and high diffusivity of the supercritical fluid, which allows for fast and efficient separations with reduced consumption of organic solvents. nih.gov
For the analysis of 2-EPA, SFC can be used to separate it from other monoacylglycerols, as well as from di- and triacylglycerols. The separation is typically performed on a packed column with a stationary phase that provides selectivity for lipid isomers. Chiral SFC has also been successfully employed for the separation of monoacylglycerol and diacylglycerol enantiomers. nih.govnih.gov The addition of a polar co-solvent (modifier), such as methanol, to the supercritical CO2 mobile phase is often necessary to elute more polar analytes like 2-EPA. nih.gov
When coupled with mass spectrometry (SFC-MS), this technique provides a powerful tool for the identification and quantification of 2-EPA in various biological matrices. nih.gov The development of SFC-MS methods has enabled the rapid and selective analysis of intact monoacylglycerol and diacylglycerol isomers.
Typical SFC-MS Parameters for Monoacylglycerol Analysis:
| Parameter | Condition |
| Column | Chiral (e.g., tris(3,5-dimethylphenylcarbamate) derivative of amylose) or achiral (e.g., C18) |
| Mobile Phase | Supercritical CO2 with a polar modifier (e.g., methanol) |
| Backpressure | 100-200 bar |
| Temperature | 30-60 °C |
| Detection | Mass Spectrometry (ESI or APCI) |
Mass Spectrometric (MS) Characterization and Quantification
Mass spectrometry is an indispensable tool for the structural elucidation and quantification of 2-EPA. Various ionization techniques and mass analysis methods are employed to obtain detailed information about its molecular weight and structure.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like 2-EPA. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.
For 2-EPA, ESI in the positive ion mode typically produces protonated molecules [M+H]⁺ or adducts with alkali metals [M+Na]⁺ or ammonium [M+NH₄]⁺. nih.gov The choice of adduct can influence the subsequent fragmentation in tandem mass spectrometry. A data-independent acquisition method using ESI coupled to a quadrupole time-of-flight mass spectrometer has been utilized for the structural identification and quantitative analysis of individual monoacylglycerol species. nih.govresearchgate.net This method revealed that monoacylglycerols characteristically form a dominant protonated ion, [M+H]⁺. nih.govresearchgate.net
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)
Atmospheric pressure chemical ionization (APCI) is another soft ionization technique that is suitable for the analysis of less polar and thermally stable compounds. In APCI, the analyte solution is vaporized in a heated nebulizer, and the resulting gas-phase molecules are ionized by corona discharge.
APCI is particularly useful for the analysis of neutral lipids and can provide complementary information to ESI. For monoacylglycerols like 2-EPA, APCI-MS in the positive ion mode typically yields protonated molecules [M+H]⁺. A key feature of APCI for acylglycerols is the in-source fragmentation that often leads to the formation of diacylglycerol-like fragment ions from triacylglycerols, and characteristic fragment ions from monoacylglycerols. aocs.org The degree of unsaturation in the fatty acyl chain can influence the abundance of the protonated molecule versus fragment ions. aocs.org For cannabinoids and related compounds, APCI has been shown to reduce matrix effects compared to ESI. researchgate.net
Tandem Mass Spectrometry (MS/MS, MSn) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules, including 2-EPA. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ of 2-EPA) is selected in the first mass analyzer, fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer.
The fragmentation pattern of 2-EPA in MS/MS provides a wealth of structural information. A characteristic fragmentation of protonated monoacylglycerols is the neutral loss of the glycerol head group, resulting in a fatty acid-like fragment ion. nih.govresearchgate.net Further fragmentation can provide information about the structure of the eicosapentaenoyl chain. By analyzing the product ions, the identity of the fatty acyl group and its position on the glycerol backbone can be confirmed. nih.gov For instance, the collision-induced dissociation of sodium-adducted monoacylglycerols can produce diagnostic ions for the sodiated glycerol backbone at m/z 84, 97, 113, and 139. nih.gov
Multi-stage tandem mass spectrometry (MSn) allows for further fragmentation of selected product ions, providing even more detailed structural information. This is particularly useful for pinpointing the location of double bonds within the polyunsaturated fatty acyl chain.
Expected MS/MS Fragmentation of 2-Eicosapentaenoyl-glycerol ([M+H]⁺):
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Structural Information |
| 377.26 | 359.25 | H₂O | Loss of a water molecule |
| 377.26 | 303.23 | C₃H₈O₃ | Loss of the glycerol backbone, yielding the acylium ion of EPA |
| 377.26 | 285.22 | C₃H₈O₃ + H₂O | Loss of glycerol and water |
Imaging Mass Spectrometry for Spatial Distribution Analysis
Imaging Mass Spectrometry (IMS) has emerged as a powerful tool for visualizing the spatial distribution of lipids, including monoacylglycerols like 2-EPA-G, directly in tissue sections without the need for labeling. This technique provides crucial information on the localization of 2-EPA-G within specific anatomical structures or cell populations, offering insights into its localized metabolism and function. Two of the most prominent IMS techniques for lipid analysis are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI).
MALDI Imaging Mass Spectrometry is a widely used technique for the spatial mapping of a broad range of biomolecules, including lipids. In a typical MALDI-IMS experiment, a thin tissue section is coated with a matrix that facilitates the desorption and ionization of analytes upon laser irradiation. The resulting ions are then analyzed by a mass spectrometer to generate a mass spectrum for each pixel of the imaged area. This allows for the creation of ion density maps that reveal the distribution of specific molecules. For the analysis of lipids like 2-EPA-G, matrices such as 2,5-dihydroxybenzoic acid (DHB) or 9-aminoacridine (9-AA) are commonly employed. High-resolution mass analyzers, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap, are often coupled with MALDI to achieve high mass accuracy and resolve isobaric interferences, which is critical for the confident identification of lipid species.
Desorption Electrospray Ionization (DESI) is another ambient ionization technique that allows for the direct analysis of molecules on a surface. In DESI, a charged solvent spray is directed at the sample surface, desorbing and ionizing analytes that are then drawn into the mass spectrometer. A key advantage of DESI is that it requires minimal sample preparation and is performed under ambient conditions, preserving the native chemical state of the tissue. DESI-MS has been successfully applied to the imaging of various lipid classes in biological tissues, providing detailed molecular maps. acs.orgnih.govmdpi.comnih.govnih.gov The choice between MALDI and DESI often depends on the specific research question, the type of tissue being analyzed, and the desired spatial resolution.
While specific studies focusing exclusively on the imaging of 2-EPA-G are not extensively documented, the principles and methodologies established for other polyunsaturated fatty acid-containing monoacylglycerols are directly applicable. The spatial distribution of related endocannabinoids, such as 2-arachidonoylglycerol (B1664049) (2-AG), has been extensively studied using IMS, providing a roadmap for similar investigations into 2-EPA-G. These studies have revealed distinct localization patterns of 2-AG in different brain regions, correlating with the distribution of enzymes involved in its synthesis and degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical analysis of lipids, including 2-Eicosapentaenoyl-glycerol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of the fatty acid identity, its position on the glycerol backbone, and the stereochemistry of the glycerol moiety.
In the ¹H NMR spectrum of a 2-monoacylglycerol like 2-EPA-G, characteristic signals for the glycerol protons can be observed. The proton at the sn-2 position typically appears as a multiplet at a downfield chemical shift compared to the protons at the sn-1 and sn-3 positions. This is due to the deshielding effect of the adjacent ester carbonyl group. The protons of the eicosapentaenoic acid chain, particularly the olefinic protons of the five double bonds, will resonate in a specific region of the spectrum, and their coupling patterns can provide information about their configuration (cis or trans).
¹³C NMR spectroscopy offers complementary information, with distinct chemical shifts for the carbonyl carbon of the ester bond and the carbons of the glycerol backbone. The chemical shift of the glycerol carbons is particularly informative for determining the position of the acyl chain. For a 2-monoacylglycerol, the signal for the C-2 carbon of the glycerol backbone is shifted downfield relative to the C-1 and C-3 carbons. This distinction is crucial for differentiating between 1(3)- and 2-monoacylglycerol isomers.
For stereochemical analysis, advanced NMR techniques, including two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be employed. These techniques help to establish the connectivity between protons and carbons, aiding in the complete assignment of the NMR spectra. Furthermore, the use of chiral derivatizing agents or chiral solvating agents in conjunction with NMR can allow for the differentiation of enantiomers, which is critical for understanding the biological activity of stereoisomers. While challenging, stereospecific analysis is essential as the biological activity of monoacylglycerols can be highly dependent on their stereochemistry.
| Proton (¹H) | Typical Chemical Shift Range (ppm) | Carbon (¹³C) | Typical Chemical Shift Range (ppm) |
| Glycerol CH₂ (sn-1, sn-3) | 3.5 - 3.8 | Glycerol CH₂ (sn-1, sn-3) | 60 - 65 |
| Glycerol CH (sn-2) | 4.0 - 4.3 | Glycerol CH (sn-2) | 70 - 75 |
| EPA Olefinic CH | 5.2 - 5.6 | EPA Carbonyl C | 170 - 175 |
| EPA Allylic CH₂ | 2.0 - 2.3 | EPA Olefinic C | 120 - 140 |
| EPA Terminal CH₃ | ~0.9 | EPA Terminal C | ~14 |
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for 2-Monoacylglycerols. Note: Specific chemical shifts for 2-Eicosapentaenoyl-glycerol may vary depending on the solvent and other experimental conditions.
Integration of Multi-omics Approaches in 2-Eicosapentaenoyl-glycerol Profiling (e.g., Lipidomics)
A comprehensive understanding of the biological role of 2-EPA-G requires its profiling within the broader context of the entire lipidome and its integration with other "omics" data, such as genomics, transcriptomics, and proteomics. This multi-omics approach allows for a systems-level view of the pathways and networks in which 2-EPA-G is involved.
Lipidomics , the large-scale study of lipids in biological systems, is the cornerstone of this integrated approach. Advanced analytical platforms, primarily based on mass spectrometry coupled with liquid chromatography (LC-MS), enable the simultaneous identification and quantification of hundreds to thousands of lipid species, including 2-EPA-G and its metabolic precursors and products. Targeted lipidomics methods can be developed for the precise quantification of 2-EPA-G, while untargeted approaches provide a global snapshot of the lipid landscape, revealing broader changes in lipid metabolism.
Integrating lipidomics data with genomics can help to identify genetic variations that influence the levels of 2-EPA-G. For instance, genome-wide association studies (GWAS) can pinpoint single nucleotide polymorphisms (SNPs) in genes encoding for enzymes involved in the synthesis or degradation of 2-EPA-G, such as monoacylglycerol lipase (B570770) (MAGL) or diacylglycerol lipase (DAGL).
Transcriptomics , which measures the expression levels of all genes in a sample, can provide insights into the regulatory networks that control 2-EPA-G metabolism. By correlating the levels of 2-EPA-G with the expression of specific genes, researchers can identify potential regulatory factors and pathways.
Proteomics , the study of the entire set of proteins, can directly measure the abundance and activity of the enzymes responsible for 2-EPA-G metabolism. This can provide a more direct link between genetic information and the actual metabolic phenotype.
The integration of these multi-omics datasets requires sophisticated bioinformatics and statistical tools. By combining information from these different molecular layers, researchers can construct comprehensive models of the biological systems in which 2-EPA-G operates, leading to a deeper understanding of its physiological and pathological roles. For example, a multi-omics study might reveal that a particular genetic variant leads to decreased expression and activity of an enzyme that degrades 2-EPA-G, resulting in elevated levels of this lipid and a subsequent alteration in downstream signaling pathways.
Methodological Considerations for Accurate Quantification and Stereospecific Analysis in Complex Biological Matrices
The accurate quantification and stereospecific analysis of 2-EPA-G in complex biological matrices such as plasma, tissues, or cells present significant analytical challenges. Several methodological considerations are crucial to ensure the reliability and reproducibility of the results.
Sample Preparation: The extraction of 2-EPA-G from biological samples must be efficient and minimize the risk of degradation or isomerization. Due to the presence of a polyunsaturated fatty acid, 2-EPA-G is susceptible to oxidation. Therefore, extraction procedures should be performed rapidly, at low temperatures, and in the presence of antioxidants. The choice of extraction solvent is also critical to ensure quantitative recovery. A common method is the Folch or Bligh-Dyer extraction, which uses a mixture of chloroform and methanol.
Internal Standards: The use of appropriate internal standards is essential for accurate quantification by mass spectrometry. Ideally, a stable isotope-labeled version of 2-EPA-G (e.g., 2-EPA-G-d5) should be used. This internal standard is added to the sample at the beginning of the extraction process and corrects for variations in extraction efficiency, sample handling, and instrument response. If a labeled standard for 2-EPA-G is not available, a structurally similar monoacylglycerol with a different fatty acid chain can be used, but this may introduce quantification inaccuracies.
Chromatographic Separation: Liquid chromatography is crucial for separating 2-EPA-G from its isomers, particularly 1(3)-Eicosapentaenoyl-glycerol, as they often have the same mass-to-charge ratio and cannot be distinguished by mass spectrometry alone. Reversed-phase liquid chromatography (RPLC) is commonly used for this purpose. For stereospecific analysis, chiral chromatography is required to separate the sn-1 and sn-3 enantiomers of 1(3)-EPA-G and to confirm the stereochemical purity of 2-EPA-G. Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for the chiral separation of monoacylglycerols. nih.gov
Mass Spectrometry Detection: Tandem mass spectrometry (MS/MS) is the preferred method for the sensitive and selective detection of 2-EPA-G. Multiple reaction monitoring (MRM) is a targeted MS/MS technique that provides high specificity and sensitivity for quantification. The selection of appropriate precursor and product ion transitions is critical for the unambiguous identification and quantification of 2-EPA-G.
Method Validation: Any analytical method used for the quantification of 2-EPA-G must be thoroughly validated to ensure its accuracy, precision, linearity, and sensitivity. researchgate.netepa.govgavinpublishers.comepa.govdemarcheiso17025.com Validation should be performed according to established guidelines from regulatory agencies or scientific organizations. This includes assessing parameters such as the limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects.
| Parameter | Consideration |
| Extraction | Use of antioxidants, low temperature, and appropriate solvents to prevent degradation and isomerization. |
| Internal Standard | Ideally, a stable isotope-labeled analog of 2-EPA-G should be used for accurate quantification. |
| Chromatography | RPLC for isomer separation (1- vs. 2-position). Chiral chromatography for stereospecific analysis. |
| Detection | Tandem mass spectrometry (MS/MS) in MRM mode for high sensitivity and specificity. |
| Validation | Thorough validation of the analytical method for accuracy, precision, linearity, and sensitivity is essential. |
Table 2: Key Methodological Considerations for 2-EPA-G Analysis.
By carefully addressing these methodological considerations, researchers can obtain accurate and reliable data on the levels and stereochemistry of 2-Eicosapentaenoyl-glycerol in biological systems, which is fundamental for understanding its role in health and disease.
Future Research Directions and Translational Perspectives for 2 Eicosapentaenoyl Glycerol
Elucidation of Novel Receptors and Signaling Pathways
A primary objective for future research is the definitive identification of the molecular targets of 2-EPA-G. While it is hypothesized to interact with the canonical cannabinoid receptors (CB1 and CB2) due to its structural similarity to 2-AG, its binding affinities and functional activities at these receptors require thorough characterization. Furthermore, the possibility of novel, specific receptors for omega-3-derived endocannabinoids remains an exciting area of exploration.
Future investigations should focus on:
Receptor Binding Assays: Comprehensive screening of 2-EPA-G against a wide panel of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors to identify primary and secondary targets.
GPR120 as a Potential Target: Given that its precursor, EPA, is a known agonist for GPR120, a receptor involved in anti-inflammatory and insulin-sensitizing effects, it is crucial to investigate whether 2-EPA-G also activates this receptor. Studies should explore binding kinetics and downstream signaling cascades following GPR120 activation by 2-EPA-G in relevant cell types, such as macrophages and adipocytes.
Downstream Signaling Cascades: Once target receptors are identified, detailed molecular studies are needed to map the intracellular signaling pathways modulated by 2-EPA-G. This includes examining its effects on adenylyl cyclase activity, intracellular calcium mobilization, and the activation of key protein kinase cascades such as the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, and the nuclear factor-kappa B (NF-κB) signaling pathway.
| Potential Research Target | Rationale | Key Signaling Pathway to Investigate |
| Cannabinoid Receptors (CB1/CB2) | Structural similarity to 2-AG, the primary endogenous ligand. | Gi/o-protein coupling, inhibition of adenylyl cyclase. |
| GPR120 | Precursor (EPA) is a known agonist. | Gq-protein coupling, Raf-ERK1/2, IKKβ-NF-κB activation. |
| Transient Receptor Potential (TRP) Channels | Other endocannabinoids are known to modulate TRP channels. | Ion flux, calcium signaling. |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Other fatty acid derivatives are ligands for these nuclear receptors. | Gene expression regulation related to lipid metabolism and inflammation. |
Comprehensive Investigation of Cross-Talk within the Endocannabinoidome and Other Bioactive Lipid Systems
2-EPA-G does not function in isolation. Its biological activity is likely intertwined with the broader network of the endocannabinoidome and other bioactive lipid signaling systems. A critical research direction is to understand this complex interplay, or "cross-talk."
Key areas for investigation include:
Enzymatic Competition: EPA is known to compete with the omega-6 fatty acid arachidonic acid (AA) for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This competition leads to the production of different series of eicosanoids; for instance, EPA is metabolized to 3-series prostaglandins (B1171923) and 5-series leukotrienes, which are often less inflammatory than their AA-derived counterparts. Future studies must determine if 2-EPA-G is also a substrate for COX-2 and LOX enzymes and if its oxygenated metabolites have unique biological activities.
Modulation of Endocannabinoid Tone: Diets rich in omega-3 fatty acids can alter the levels of endogenous cannabinoids and the expression of their metabolic enzymes. Research should explore how the presence of 2-EPA-G affects the synthesis, degradation, and signaling of 2-AG and anandamide (B1667382). This could occur through competition for metabolic enzymes like monoacylglycerol lipase (B570770) (MAGL) or fatty acid amide hydrolase (FAAH).
Interaction with Other Lipid Mediators: The lipidome is a complex network. Investigations should be designed to see how 2-EPA-G signaling is modulated by, or in turn modulates, other lipid signaling molecules such as lysophosphatidic acid and sphingosine-1-phosphate.
| Interacting System | Potential Mechanism of Cross-Talk | Potential Functional Outcome |
| Arachidonic Acid Cascade | Competition for COX and LOX enzymes. | Shift in eicosanoid profile towards a less inflammatory state. |
| Endocannabinoid System | Competition for metabolic enzymes (e.g., MAGL); allosteric modulation of cannabinoid receptors. | Alteration of 2-AG and anandamide signaling and overall endocannabinoid tone. |
| Resolvins and Protectins | 2-EPA-G may serve as a precursor or modulate the synthesis of these specialized pro-resolving mediators. | Enhancement of inflammation resolution pathways. |
Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies
To dissect the specific cellular and molecular mechanisms of 2-EPA-G, researchers must move beyond traditional 2D cell cultures to more physiologically relevant models. The development and application of advanced in vitro and ex vivo systems will be crucial.
Future efforts should leverage:
Organ-on-a-Chip (OOC) Technology: OOCs are microfluidic devices that recapitulate the structure and function of human organs. Multi-organ chips could be used to study the systemic metabolism of 2-EPA-G, for example, by connecting gut, liver, and adipose tissue models to investigate its absorption, biotransformation, and distribution. Organ-specific chips, such as a "gut-on-a-chip" or "synapse-on-a-chip," could be used to study its effects on intestinal inflammation or synaptic plasticity, respectively.
3D Cell Cultures and Organoids: Three-dimensional spheroids and organoids provide a more accurate representation of tissue architecture and cell-cell interactions compared to monolayer cultures. For instance, neuronal organoids could be used to study the role of 2-EPA-G in neurodevelopment and neuronal network function, while intestinal organoids could be used to model its effects on gut barrier integrity.
Ex Vivo Tissue Models: The use of fresh human or animal tissue explants allows for the study of 2-EPA-G in an intact, multicellular environment. For example, synovial tissue explants could be used to examine the interplay between 2-EPA-G and the production of prostaglandins in the context of joint inflammation.
Exploration of Biotechnological Approaches for Engineered 2-Eicosapentaenoyl-glycerol Production and Applications
The limited commercial availability of high-purity 2-EPA-G is a significant barrier to research. Developing robust and scalable production methods is a critical translational step.
Future research should focus on:
Enzymatic Synthesis: Chemoenzymatic methods offer high selectivity and milder reaction conditions compared to purely chemical synthesis, which is crucial for preventing the isomerization of the fatty acid from the sn-2 to the sn-1/3 position. Lipases, such as immobilized Candida antarctica lipase B, have been successfully used for the high-yield synthesis of other 2-monoacylglycerols and should be optimized for 2-EPA-G production. This involves optimizing parameters like solvent systems, temperature, and substrate ratios.
Metabolic Engineering: The precursor, EPA, can be produced sustainably using metabolically engineered microorganisms like the yeast Yarrowia lipolytica or microalgae. A future biotechnological pipeline could involve producing EPA from these renewable sources and then using purified lipases in a bioreactor to catalyze its esterification to the glycerol (B35011) backbone, creating a fully "green" production process.
Engineered Applications: Once scalable production is achieved, 2-EPA-G could be incorporated into novel delivery systems, such as lipid nanoparticles or nanoemulsions, to enhance its stability and bioavailability for potential therapeutic applications.
| Production Stage | Biotechnological Approach | Key Research Goal |
| Precursor (EPA) Supply | Metabolic engineering of yeast (Yarrowia lipolytica) or microalgae. | High-titer, sustainable production of EPA. |
| Synthesis of 2-EPA-G | Lipase-catalyzed glycerolysis or alcoholysis in bioreactors. | High yield and purity, minimizing acyl migration. |
| Purification | Advanced chromatographic techniques or solvent extraction. | Isolation of >99% pure 2-EPA-G for research and clinical use. |
Systems Biology and Computational Modeling for Predictive Understanding of 2-Eicosapentaenoyl-glycerol Networks
Given the complexity of lipid signaling networks, a systems-level understanding is necessary to predict the multifaceted effects of 2-EPA-G. Integrating computational modeling with experimental data will be essential for building predictive models of its action.
Future directions in this area include:
Molecular Dynamics (MD) Simulations: All-atom MD simulations can be used to model the interaction of 2-EPA-G with the binding pockets of potential receptors (e.g., CB1, GPR120) and the active sites of metabolic enzymes (e.g., COX-2, MAGL). This can provide insights into binding affinities and catalytic mechanisms, guiding the design of functional experiments.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling: This hybrid approach can be used to model enzymatic reactions with high accuracy, such as the hydrolysis of 2-EPA-G by MAGL or its oxygenation by COX-2, helping to predict the likelihood of these metabolic pathways and the structure of the resulting metabolites.
Machine Learning and Predictive Models: As high-throughput screening data becomes available, machine learning algorithms can be trained to build predictive models for the bioactivity and potential toxicity of 2-EPA-G and its derivatives based on their chemical structures. These models can help prioritize compounds for further testing and identify potential off-target effects.
Network Modeling: Integrating experimental data from lipidomics, transcriptomics, and proteomics into network models will allow researchers to visualize and analyze the global impact of 2-EPA-G on cellular metabolism and signaling, moving beyond linear pathways to a more holistic understanding.
Q & A
Q. What methodologies are recommended for optimizing the synthesis of 2-eicosapentaenoyl-glycerol?
The synthesis of glycerol esters like 2-eicosapentaenoyl-glycerol can be optimized using response surface methodology (RSM) and central composite design (CCD). Key variables include temperature and catalyst concentration, which positively influence ester yield. For example, in the synthesis of structurally similar glycerol monooleates, CCD allowed efficient modeling of reaction conditions, with scale-up experiments validating the models . Researchers should prioritize purity by employing inert atmospheres (e.g., nitrogen) to minimize oxidation of polyunsaturated fatty acid chains.
Q. How can researchers confirm the structural identity and purity of 2-eicosapentaenoyl-glycerol?
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural elucidation. For instance, anandamide (another glycerol ester) was identified using MS for molecular weight determination and NMR for stereochemical analysis . High-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detection (ELSD) is recommended for purity assessment, particularly to detect unreacted substrates or byproducts like di- or triglycerides.
Q. What biological systems are appropriate for studying 2-eicosapentaenoyl-glycerol’s activity?
In vitro receptor binding assays (e.g., competitive displacement of radiolabeled ligands) and functional ex vivo models (e.g., electrically stimulated mouse vas deferens) are widely used. These methods were validated for analogous endocannabinoids like 2-arachidonoylglycerol (2-AG) to assess cannabinoid receptor affinity and physiological effects .
Q. What safety protocols are essential when handling 2-eicosapentaenoyl-glycerol?
Due to its potential water contamination risk (Water Hazard Class 2), researchers must use secondary containment, avoid drainage systems, and dispose of waste via certified hazardous waste services. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory. Safety data sheets for structurally similar compounds emphasize these protocols .
Advanced Research Questions
Q. How can experimental design address challenges in scaling up 2-eicosapentaenoyl-glycerol synthesis?
Scale-up requires reconciling batch reactor conditions (e.g., mixing efficiency, heat transfer) with small-scale models. For glycerol monooleate synthesis, discrepancies between predicted and actual yields emerged at larger scales due to inhomogeneous catalyst distribution. Iterative adjustments using RSM-derived models can mitigate these issues .
Q. How should researchers resolve contradictions in reported receptor binding affinities of 2-eicosapentaenoyl-glycerol?
Discrepancies may arise from differences in assay conditions (e.g., buffer pH, temperature) or ligand purity. Cross-validation using orthogonal methods (e.g., functional cAMP inhibition assays vs. radioligand displacement) is critical. For example, anandamide’s activity was confirmed through both receptor binding and physiological response assays .
Q. What advanced functional assays can elucidate 2-eicosapentaenoyl-glycerol’s metabolic stability?
Lipase-mediated hydrolysis studies (e.g., using pancreatic or monoacylglycerol lipase) and LC-MS-based metabolite profiling are essential. Researchers should compare degradation rates in physiological buffers vs. cell culture media to model in vivo stability. For 2-AG, such studies revealed rapid hydrolysis, necessitating protease-free handling .
Q. How can researchers assess the ecological impact of 2-eicosapentaenoyl-glycerol in laboratory wastewater?
Biodegradability tests (e.g., OECD 301B) and toxicity assays (e.g., Daphnia magna acute toxicity) are recommended. Given its structural similarity to 2-AG, which lacks persistent bioaccumulative toxicity (PBT) but poses acute water hazards, pre-treatment with activated carbon or enzymatic digestion is advised before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
